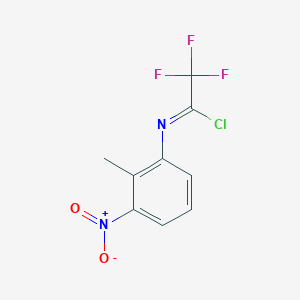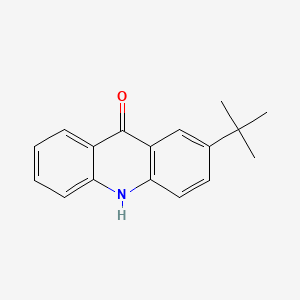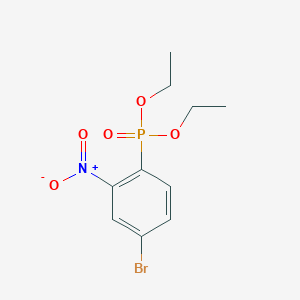
Diethyl (4-Bromo-2-nitrophenyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (4-Bromo-2-nitrophenyl)phosphonate is an organophosphorus compound with the molecular formula C10H13BrNO5P. It is a derivative of phosphonic acid and contains both bromine and nitro functional groups on a phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (4-Bromo-2-nitrophenyl)phosphonate typically involves the reaction of diethyl phosphite with 4-bromo-2-nitrobenzyl bromide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the diethyl phosphite acts as a nucleophile and displaces the bromide ion from the benzyl bromide .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of a suitable base, such as sodium hydride or potassium carbonate, can enhance the reaction efficiency. Additionally, the reaction can be carried out under an inert atmosphere to prevent oxidation and other side reactions .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (4-Bromo-2-nitrophenyl)phosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The phosphonate group can be oxidized to a phosphate group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride in methanol are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted phosphonates with various functional groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Phosphate derivatives.
Aplicaciones Científicas De Investigación
Diethyl (4-Bromo-2-nitrophenyl)phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Diethyl (4-Bromo-2-nitrophenyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to interact with enzymes and other proteins that recognize phosphate groups. This interaction can inhibit or modulate the activity of these proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl (4-Bromobutyl)phosphonate: Similar in structure but with a butyl group instead of a phenyl group.
Diethyl (4-nitrophenyl)phosphonate: Lacks the bromine atom but contains the nitro group on the phenyl ring.
Uniqueness
Diethyl (4-Bromo-2-nitrophenyl)phosphonate is unique due to the presence of both bromine and nitro groups on the phenyl ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations compared to similar compounds .
Propiedades
Fórmula molecular |
C10H13BrNO5P |
|---|---|
Peso molecular |
338.09 g/mol |
Nombre IUPAC |
4-bromo-1-diethoxyphosphoryl-2-nitrobenzene |
InChI |
InChI=1S/C10H13BrNO5P/c1-3-16-18(15,17-4-2)10-6-5-8(11)7-9(10)12(13)14/h5-7H,3-4H2,1-2H3 |
Clave InChI |
OCWRASLBBREGIM-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=C(C=C(C=C1)Br)[N+](=O)[O-])OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



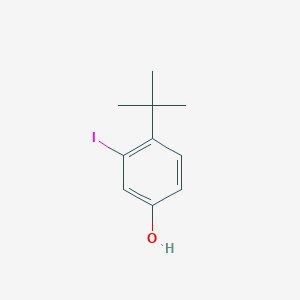


![1,2-Dichloro-4-[(2-ethynylphenoxy)methyl]benzene](/img/structure/B13687049.png)
![6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-2-amine](/img/structure/B13687052.png)
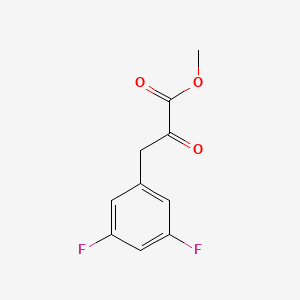
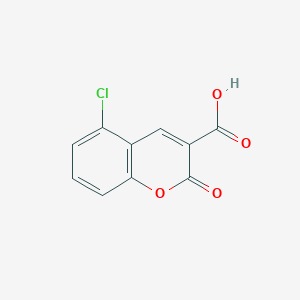

![1-(6-Fluoroimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13687082.png)
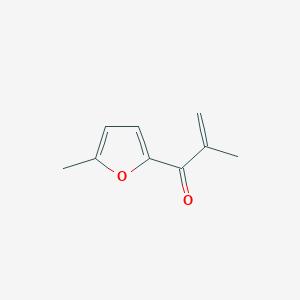
![2-[2-[[(S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-5-thiazolyl)benzyl]carbamoyl]-1-pyrrolidinyl]-3,3-dimethyl-1-oxo-2-butyl]amino]-2-oxoethoxy]acetic Acid](/img/structure/B13687117.png)
